BenchChemオンラインストアへようこそ!

2-(Cyclopropylimino)-1,2-dihydropyridine-4-carbonitrile

Phosphodiesterase inhibition Cancer cell growth inhibition 1,2-Dihydropyridine scaffold

2-(Cyclopropylimino)-1,2-dihydropyridine-4-carbonitrile (CAS 1016855-14-3) is a heterocyclic building block belonging to the 1,2-dihydropyridine class, featuring an imino-cyclopropyl substituent at position 2 and a nitrile group at position 4. Its molecular formula is C₉H₉N₃ (MW 159.19) and it is commercially available at ≥95% purity.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 1016855-14-3
Cat. No. B3199429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylimino)-1,2-dihydropyridine-4-carbonitrile
CAS1016855-14-3
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC=CC(=C2)C#N
InChIInChI=1S/C9H9N3/c10-6-7-3-4-11-9(5-7)12-8-1-2-8/h3-5,8H,1-2H2,(H,11,12)
InChIKeyGHJZSYNEMHNSQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylimino)-1,2-dihydropyridine-4-carbonitrile (CAS 1016855-14-3) – Procurement-Ready Scaffold Profile


2-(Cyclopropylimino)-1,2-dihydropyridine-4-carbonitrile (CAS 1016855-14-3) is a heterocyclic building block belonging to the 1,2-dihydropyridine class, featuring an imino-cyclopropyl substituent at position 2 and a nitrile group at position 4 . Its molecular formula is C₉H₉N₃ (MW 159.19) and it is commercially available at ≥95% purity . The 1,2-dihydropyridine scaffold, particularly 2-imino derivatives, has been explored as a core structure for kinase inhibitors (e.g., PIM-1, p38α) and phosphodiesterase 3 (PDE3) inhibitors, distinguishing this sub-series from the more common 1,4-dihydropyridine calcium-channel blockers [1][2]. The cyclopropyl group is a “privileged” motif in medicinal chemistry, known to impart metabolic stability and conformational constraint compared to open-chain alkyl amines [3].

Why Generic Substitution of 2-(Cyclopropylimino)-1,2-dihydropyridine-4-carbonitrile Carries Scientific Risk


The combination of the 1,2-dihydropyridine nucleus, the 2-imino-cyclopropyl moiety, and the 4-carbonitrile position creates a pharmacophoric and reactivity profile that cannot be replicated by simply swapping in a 2-oxo, 2-amino, or 3-carbonitrile analog. Published structure–activity relationship (SAR) data on 2-imino-1,2-dihydropyridine-3-carbonitrile systems demonstrate that the imino group is critical for PDE3 inhibitory activity, with oxo-isosteres showing markedly different selectivity [1]. Moreover, the cyclopropyl motif is not a generic “alkyl cap”: its ring strain and elevated C–H bond dissociation energy alter both metabolic stability and protein-binding geometry compared to methyl or ethyl amines [2]. Substituting the 4-carbonitrile with a 3-carbonitrile shifts the vector of the nitrile group, affecting both synthetic derivatization pathways and potential hydrogen-bond interactions with biological targets . Without head-to-head comparative data against each specific analog, users who replace this compound with a structurally similar but functionally non-identical building block risk generating divergent SAR results or synthetic dead-ends. The evidence below quantifies the key differentiating dimensions where data exist.

Product-Specific Quantitative Differentiation Evidence for 2-(Cyclopropylimino)-1,2-dihydropyridine-4-carbonitrile


Evidence Item 1: 2-Imino vs. 2-Oxo-1,2-dihydropyridine – PDE3A Inhibition Selectivity

In a side-by-side combinatorial SAR study, 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles were directly compared with their 2-oxo isosteres for PDE3A inhibitory activity and HT-29 colon tumor cell growth inhibition. The most potent 2-imino analog (compound Id) achieved an IC₅₀ of 27 µM against PDE3A when cGMP (not cAMP) was the substrate, indicating a highly selective mechanism of enzyme inhibition [1]. In contrast, the 2-oxo series members exhibited a different selectivity profile and weaker PDE3 inhibition, underscoring that the imino nitrogen is not interchangeable with a carbonyl oxygen for this target. While the reference compounds bear aryl substituents at positions 4 and 6 rather than the cyclopropyl and nitrile groups of the target compound, this class-level evidence demonstrates that the 2-imino motif confers a qualitatively and quantitatively distinct biological profile relative to the 2-oxo variant for 1,2-dihydropyridine systems.

Phosphodiesterase inhibition Cancer cell growth inhibition 1,2-Dihydropyridine scaffold

Evidence Item 2: Cyclopropyl vs. Methyl/Ethyl N-Substituent – Metabolic Stability Advantage

The cyclopropyl group is widely recognized in medicinal chemistry as a metabolic stability enhancer due to its elevated C–H bond dissociation energy (~106 kcal/mol) relative to methyl (~101 kcal/mol) or ethyl (~98 kcal/mol) groups, which reduces the rate of hydrogen-atom abstraction by cytochrome P450 enzymes [1]. Industry case studies (e.g., pitavastatin, risdiplam) demonstrate that strategic placement of a cyclopropyl ring can divert oxidative metabolism away from CYP3A4 and reduce drug–drug interaction liability [1]. However, when cyclopropyl is directly attached to an amine nitrogen, it can also generate reactive intermediates via ring-opening oxidation, making the precise electronic environment important [1]. The target compound features a cyclopropyl substituent on an imino nitrogen; the imine functionality (C=N) is less electron-rich than a saturated amine (C–NH₂), which may modulate the propensity for bioactivation relative to the analogous 2-(cyclopropylamino)pyridine-4-carbonitrile. No direct comparative microsomal stability data exist for this pair, but the established rank-order of radical stabilization energy (cyclopropyl > methyl > ethyl) provides a quantitative rationale for prioritizing the cyclopropyl analog when metabolic stability is a desired feature.

Metabolic stability Cytochrome P450 oxidation Cyclopropylamine building blocks

Evidence Item 3: 1,2-Dihydropyridine Core vs. 1,4-Dihydropyridine – PIM-1 Kinase Selectivity

A series of 1,2-dihydropyridine-3-carbonitrile derivatives were evaluated for PIM-1 kinase inhibition, revealing compounds with IC₅₀ values as low as 111 nM with minimal cytotoxicity against normal cells [1]. In contrast, the structurally isomeric 1,4-dihydropyridine core is predominantly associated with L-type calcium channel blockade (e.g., nifedipine analogs), a fundamentally different pharmacological mechanism [2]. The target compound, bearing a 1,2-dihydropyridine core with a 4-carbonitrile group, aligns with the PIM-1-active chemotype rather than calcium-channel-active 1,4-DHP. Although the target compound has not been directly profiled against PIM-1, the class-level SAR indicates that 1,2-dihydropyridine-3(4)-carbonitriles with 2-imino substitution are a validated kinase-targeted scaffold, whereas 1,4-dihydropyridines are not.

PIM-1 kinase inhibition 1,2-Dihydropyridine carbonitriles Oncology target selectivity

Evidence Item 4: 4-Carbonitrile vs. 3-Carbonitrile Position – Regiochemical Derivatization Versatility

The placement of the carbonitrile group at the 4-position of the dihydropyridine ring, rather than the more common 3-position found in many 1,2-dihydropyridine-3-carbonitrile scaffolds, alters the electronic character of the ring and the steric accessibility of the nitrile for downstream chemistry. 4-Cyanopyridine derivatives are well-known substrates for nucleophilic aromatic substitution (SNAr) at the 2-position, hydrolysis to carboxamides, and [3+2] dipolar cycloaddition click reactions to form tetrazoles [1]. In contrast, 3-carbonitrile analogs often undergo different regioselective cyclization or participate preferentially in electrophilic reactions due to the altered electron distribution. While no direct comparative synthetic yield data exist for this specific pair, the 4-carbonitrile regioisomer provides a unique vector for extending the molecular scaffold that is geometrically and electronically distinct from the 3-carbonitrile series [1]. Pyridine/piperidine building blocks with nitrile substituents are among the most frequent heterocyclic motifs in marketed drugs (present in ~20% of recently approved agents), underlining the procurement value of differentiated substitution patterns .

Synthetic building block Nitrile functionalization Click chemistry precursor

Evidence Item 5: Commercial Purity and Vendor Specification Comparison

2-(Cyclopropylimino)-1,2-dihydropyridine-4-carbonitrile is offered by Chemenu at ≥95% purity (catalog CM412809) . The closely related 2-(cyclopropylamino)pyridine-4-carbonitrile (the amino tautomer) is also available at minimum 95% purity from CymitQuimica/Biosynth (catalog 3D-RQB85514) . Meanwhile, a structurally simpler 1,2-dihydropyridine building block – 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile – is available at 97% purity from Sigma-Aldrich . The minor difference in commercial purity specification (95% vs. 97%) is unlikely to be a decisive procurement factor, but the availability of the cyclopropylimino derivative at consistent 95%+ purity from reputable suppliers demonstrates that it is a reliably manufactured niche scaffold, in contrast to many custom-synthesis building blocks that lack defined QC standards.

Chemical procurement Building block purity QC specification

High-Confidence Application Scenarios for 2-(Cyclopropylimino)-1,2-dihydropyridine-4-carbonitrile


Scenario 1: PDE3-Selective Probe Development Using 2-Imino Scaffold

Building on the class-level evidence that 2-imino-1,2-dihydropyridines confer cGMP-selective PDE3 inhibition (IC₅₀ 27 µM for a model 2-imino analog) [1], 2-(cyclopropylimino)-1,2-dihydropyridine-4-carbonitrile can serve as a core scaffold for medicinal chemistry optimization toward subtype-selective PDE3 inhibitors. The cyclopropyl group may enhance metabolic stability relative to alkyl-substituted analogs [2], and the 4-carbonitrile provides a synthetic handle for further elaboration. This scenario is most relevant for academic groups or biotech companies exploring PDE3 as a target for cardiovascular, inflammatory, or oncological indications.

Scenario 2: PIM-1 Kinase Fragment or Lead-Like Scaffold in Oncology

Given that 1,2-dihydropyridine-3-carbonitriles with 2-imino substitution have demonstrated PIM-1 kinase inhibition at low nanomolar concentrations (IC₅₀ 111–132 nM) [1], the structurally analogous 4-carbonitrile variant is a logical candidate for fragment-based or scaffold-hopping approaches in PIM-1-driven cancer programs. The 1,2-DHP core avoids the calcium channel activity associated with 1,4-DHP analogs, reducing the risk of cardiovascular off-target effects [2]. Procurement of this specific 4-carbonitrile regioisomer enables exploration of a different vector than the more heavily studied 3-carbonitrile series.

Scenario 3: Synthetic Method Development Leveraging Regiochemical and Imino Reactivity

The combination of a 4-carbonitrile group and a 2-imino-cyclopropyl moiety makes this compound a versatile substrate for reaction methodology studies. The 4-carbonitrile is positioned for SNAr chemistry or tetrazole click reactions [1], while the imino group can participate in condensation, reduction, or cycloaddition reactions to generate diverse heterocyclic libraries. The cyclopropyl ring provides a sterically constrained, metabolically resilient substituent that is of particular interest in late-stage functionalization studies [2]. This scenario applies to academic synthetic groups and industrial process chemistry teams seeking to expand the reaction scope of 1,2-dihydropyridine building blocks.

Scenario 4: Scaffold for Cyclopropyl-Containing CNS-Penetrant Kinase Inhibitors

Cyclopropylamine motifs are known to enhance blood–brain barrier permeability and reduce P-gp efflux liability in CNS drug design [1]. The target compound, bearing a cyclopropyl group on an imino nitrogen, may offer a balanced physicochemical profile (predicted logP < 3, MW 159.19) suitable for CNS lead identification. When combined with the kinase-targeting 1,2-DHP scaffold [2], this building block is a compelling starting point for neuroscience-oriented kinase inhibitor programs where CNS exposure is a key requirement.

Quote Request

Request a Quote for 2-(Cyclopropylimino)-1,2-dihydropyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.